The compound can be synthesized through various chemical processes, and its structural characteristics suggest it belongs to a class of compounds known for their interactions with neurotransmitter systems. It is often used in research related to receptor antagonism and potential therapeutic applications in treating neurological disorders.
The synthesis of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid has been explored in several studies. One notable method involves the following steps:
The yield and purity of the final product can vary based on reaction conditions such as temperature, time, and reagent concentrations .
The molecular structure of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid can be described as follows:
The compound's stereochemistry can also play a critical role in its interaction with biological targets, although specific stereochemical configurations should be confirmed through experimental data .
3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic applications .
The physical and chemical properties of 3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid include:
These properties make it suitable for various laboratory applications and formulations .
3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid has several scientific applications:
3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid belongs to the class of fluorinated amino acid derivatives, characterized by a propionic acid backbone substituted with a methyl-(4-fluorobenzyl)amino group. Its systematic IUPAC name, 3-{[(4-fluorophenyl)methyl]amino}propanoic acid (CAS not specified in sources), reflects the connectivity: a 4-fluorophenyl ring attached via a methylene bridge to the nitrogen atom of a β-aminopropionic acid moiety [1] [2]. The molecular formula C₁₀H₁₂FNO₂ (molecular weight: 197.21 g/mol) is shared with several structural isomers, including methyl 3-amino-3-(4-fluorophenyl)propionate (CAS: 882041-33-0) and 3-(4-amino-3-fluorophenyl)propionic acid methyl ester [3] [5] [9]. This taxonomic complexity necessitates precise descriptor usage to avoid ambiguity.
Table 1: Nomenclature and Structural Variants of C₁₀H₁₂FNO₂ Isomers
Systematic Name | CAS Number | Key Structural Features | Source |
---|---|---|---|
3-{[(4-Fluorophenyl)methyl]amino}propanoic acid | Not specified | N-benzylated β-alanine; free carboxylic acid | [1] |
Methyl 3-((4-fluorophenyl)amino)propanoate | 882041-33-0 | Aniline-derived ester; no N-methylation | [9] |
Fmoc-(S)-3-amino-3-(4-fluorophenyl)propionic acid | 479064-89-6 | α-Amino acid with Fmoc protection; chiral center | [10] |
3-(4-Amino-3-fluoro-phenyl)-propionic acid methyl ester | 86767754 (CID) | Meta-fluoro substituent on phenyl ring | [4] |
The compound’s structural core enables diverse biochemical interactions:
Fluorinated neuropharmacological agents emerged prominently in the 1980s, leveraging fluorine’s electronegativity to modulate drug-receptor kinetics. While 3-[(4-fluoro-phenyl)-methyl-amino]-propionic acid itself lacks documented neuropharmacological applications, its structural analogs reveal key historical roles:
Table 2: Evolution of Key Fluorinated Neuropharmacological Agents
Era | Representative Fluorinated Compound | Neuropharmacological Role | Relation to Target Compound |
---|---|---|---|
1970s | Haloperidol (fluorobutyrophenone) | Dopamine antagonist | Shared fluorinated aromatic system |
1980s | Fluoxetine (trifluoromethyl) | SSRI antidepressant | Bioisosteric fluorine principles |
2000s | Fmoc-fluorophenylalanine derivatives | Peptide neuromodulator synthesis | Direct synthetic analog |
Critical synthesis milestones include Ullmann amination for N-aryl linkages (relevant to aniline-derived isomers) and solid-phase peptide coupling enabling Fmoc-protected analogs [6] [10].
Despite its well-defined chemistry, 3-[(4-fluoro-phenyl)-methyl-amino]-propionic acid remains understudied in mechanistic and applied research. Key knowledge gaps include:
Table 3: Research Gaps and Proposed Investigative Frameworks
Research Gap | Theoretical Framework | Experimental Approach | Relevance to Compound |
---|---|---|---|
Neurotransmitter interactions | Ligand-receptor kinetics | Radioligand displacement assays (GABA_A, NMDA) | Tertiary amine mimics endogenous ligands |
Stereochemical comparisons | Chirality-bioactivity relationships | Synthesis of chiral derivatives & activity screens | Isomer library available (e.g., [10]) |
Nonsense mutation suppression | Ribosomal tRNA incorporation | Reporter gene assays in cell models | Fluorine enhances translational fidelity |
Future research should prioritize in vitro target deconvolution and structure-activity relationship (SAR) studies leveraging commercial availability for high-throughput screening [2] [6].
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.: 207740-41-8